
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate is a complex organic compound It features a combination of functional groups, including a tert-butyldimethylsilyl ether, a phenoxy group, and a methoxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Phenoxy Linkages: The phenoxy groups are introduced through nucleophilic substitution reactions.
Introduction of Methoxyimino Group: The methoxyimino group is added via condensation reactions with methoxyamine hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. For example, in drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(acetoxyimino)acetate: Similar structure but with an acetoxyimino group.
特性
分子式 |
C24H33NO5Si |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
methyl (2Z)-2-[2-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]methyl]phenyl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C24H33NO5Si/c1-24(2,3)31(6,7)30-17-19-13-9-11-15-21(19)29-16-18-12-8-10-14-20(18)22(25-28-5)23(26)27-4/h8-15H,16-17H2,1-7H3/b25-22- |
InChIキー |
XBAMLPOQIUYDCD-LVWGJNHUSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
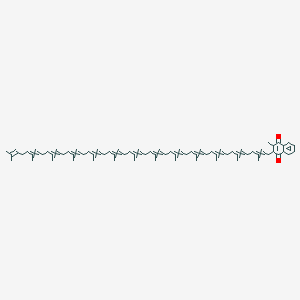
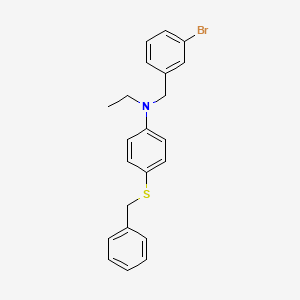
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)

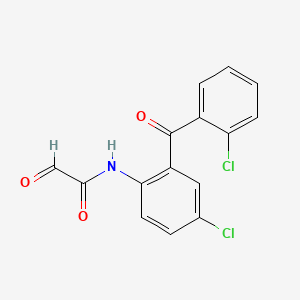

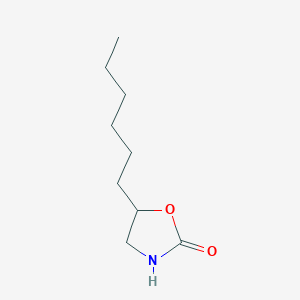
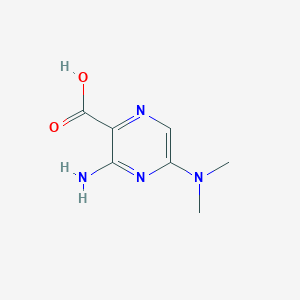
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)

